1H-Pyrrole-2-acetic acid, 1-(4-chlorophenyl)-5-methyl-
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Overview
Description
- is a chemical compound with the following structural formula:
- It belongs to the pyrrole class of organic compounds and contains a pyrrole ring fused to an acetic acid moiety.
- The compound’s systematic name indicates that it has a chlorine-substituted phenyl group (4-chlorophenyl) and a methyl group attached to the pyrrole ring.
- While I couldn’t find extensive literature specifically on this exact compound, it likely exhibits interesting properties due to its structural features.
1H-Pyrrole-2-acetic acid, 1-(4-chlorophenyl)-5-methyl-: C12H10ClNO2
.Preparation Methods
- Unfortunately, specific synthetic routes and reaction conditions for the preparation of 1H-Pyrrole-2-acetic acid, 1-(4-chlorophenyl)-5-methyl- are not readily available in the sources I accessed.
- similar pyrrole derivatives can be synthesized through various methods, including cyclization reactions of appropriate precursors.
- Industrial production methods would require further investigation beyond the scope of my current knowledge.
Chemical Reactions Analysis
- Given its pyrrole structure, this compound may undergo various reactions:
Oxidation: Oxidation of the methyl group or the pyrrole ring.
Reduction: Reduction of the carbonyl group or other functional groups.
Substitution: Substitution reactions at the phenyl or pyrrole positions.
- Common reagents and conditions would depend on the specific reaction type, but typical oxidants, reducing agents, and nucleophiles are used.
- Major products could include derivatives with modified functional groups or side chains.
Scientific Research Applications
Biology: Exploring its interactions with biological molecules (e.g., enzymes, receptors).
Medicine: Assessing its pharmacological properties, potential therapeutic uses, or toxicity.
Industry: Evaluating its suitability for materials science or chemical processes.
Mechanism of Action
- Without specific data on this compound, I can’t provide a precise mechanism.
- if it interacts with biological targets, it likely affects cellular processes or signaling pathways.
Comparison with Similar Compounds
- Unfortunately, I couldn’t find direct comparisons for this specific compound.
- Similar pyrrole-based compounds include 1H-Pyrrole-1-acetic acid, α-(4-chlorophenyl)- and 1H-Pyrrole-2-acetic acid, 5-[(6-cyano-3-pyridinyl)carbonyl]-1-methyl- .
- Highlighting uniqueness would require further research.
Properties
CAS No. |
60352-49-0 |
---|---|
Molecular Formula |
C13H12ClNO2 |
Molecular Weight |
249.69 g/mol |
IUPAC Name |
2-[1-(4-chlorophenyl)-5-methylpyrrol-2-yl]acetic acid |
InChI |
InChI=1S/C13H12ClNO2/c1-9-2-5-12(8-13(16)17)15(9)11-6-3-10(14)4-7-11/h2-7H,8H2,1H3,(H,16,17) |
InChI Key |
LYHSQZDEZODDLO-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(N1C2=CC=C(C=C2)Cl)CC(=O)O |
Origin of Product |
United States |
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